2-Amino-2-(3-iodophenyl)ethanol;hydrochloride
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Overview
Description
“2-Amino-2-(3-iodophenyl)ethanol;hydrochloride” is a chemical compound with the molecular formula C8H11ClINO . It is not intended for human or veterinary use and is typically used for research purposes.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The molecular weight is 299.54 .Scientific Research Applications
Deoxygenation of Hydroxyl Groups :
- Researchers developed a two-step method for the deoxygenation of hydroxyl groups. This involves the preparation of 2-(2-iodophenyl)ethyl methyl phosphite derivative from an alcohol using methyl dichlorophosphite and 2-(2-iodophenyl)ethanol (Zhang & Koreeda, 2004).
Isoquinoline Syntheses :
- A study investigated the synthesis of 2-amino-(3-hydroxyphenyl) ethanol as part of research on heterocyclic compounds and their phenolic cyclization, leading to the production of various isoquinoline derivatives (Kametani et al., 1970).
Enantioselective Resolution :
- The enantioselective resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved through lipase-catalyzed processes, highlighting its role as an intermediate in synthesizing adrenergic agents (Conde et al., 1998).
Differentiation of Receptors :
- Structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol led to the differentiation of β-receptor populations into β-1 and β-2 types, contributing to a better understanding of sympathomimetic activity (Lands et al., 1967).
Combinatorial Synthesis in Cancer Research :
- A study described the alkaline water–ethanol mediated synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and their evaluation against cancer cell lines, showcasing the potential of these compounds in cancer research (Patravale et al., 2014).
Antibacterial and Antifungal Activities :
- New pyridine derivatives synthesized using 2-amino substituted benzothiazole were tested for antibacterial and antifungal activities, demonstrating the compound's potential in microbial studies (Patel & Agravat, 2007).
Biosensitivity and Theoretical Electronic Structure Investigations :
- A study on 3-(2-Hydroxyphenyl)-2-iminothiazolidin-4-one and its metal complexes revealed insights into biosensitivity and electronic structure, which are crucial for understanding the bioactive performance of these compounds (Gemechu et al., 2021).
Safety and Hazards
“2-Amino-2-(3-iodophenyl)ethanol;hydrochloride” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-amino-2-(3-iodophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHIZYOXOAPUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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